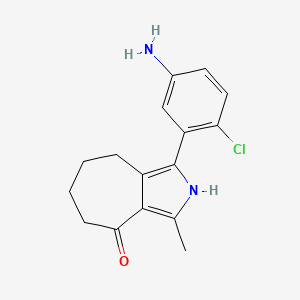

Bromodomain IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17ClN2O |

|---|---|

Molecular Weight |

288.77 g/mol |

IUPAC Name |

1-(5-amino-2-chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one |

InChI |

InChI=1S/C16H17ClN2O/c1-9-15-11(4-2-3-5-14(15)20)16(19-9)12-8-10(18)6-7-13(12)17/h6-8,19H,2-5,18H2,1H3 |

InChI Key |

DGJREYHVQYZTEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(N1)C3=C(C=CC(=C3)N)Cl)CCCCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Molibresib (GSK525762), a Pan-BET Bromodomain Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Molibresib (also known as I-BET762 and GSK525762), a potent, orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.

Introduction to BET Bromodomains as a Therapeutic Target

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers.[1][2] They play a crucial role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[3][4] This interaction is fundamental for the assembly of transcriptional machinery at the promoters and enhancers of key genes involved in cell proliferation, differentiation, and survival.[2] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions, making them a compelling target for therapeutic intervention.[5][6]

Molibresib (GSK525762) emerged from a drug discovery program at GlaxoSmithKline as a potent pan-BET inhibitor, demonstrating efficacy in preclinical models of various cancers, including NUT midline carcinoma, prostate cancer, and hematologic malignancies, as well as in models of inflammation.[4][6][7]

Discovery of Molibresib (GSK525762)

The discovery of Molibresib was the result of a medicinal chemistry effort to optimize a class of benzodiazepines as inhibitors of BET bromodomains. The program initially aimed to identify compounds that could up-regulate apolipoprotein A-1 (ApoA1), a key protein in reverse cholesterol transport, without prior knowledge of the specific molecular target. A cell-based luciferase reporter assay led to the identification of an initial hit compound that potently induced the ApoA1 reporter gene.

Subsequent target deconvolution identified the BET family of bromodomains as the molecular targets. The lead optimization program focused on improving potency, selectivity, and pharmacokinetic properties, which ultimately yielded Molibresib (I-BET762) as a clinical candidate.[6][8]

Below is a generalized workflow for the discovery and optimization of Molibresib.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanism of Action of Bromodomain Inhibitor IN-2 on BRD4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Bromodomain inhibitor IN-2, a potent and selective small molecule targeting the bromodomains of BRD4. BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a critical role in the regulation of gene transcription. Its association with acetylated histones at promoters and enhancers makes it a central node in the transcriptional activation of key oncogenes and inflammatory mediators. This document details the molecular interactions of IN-2 with BRD4, its impact on downstream signaling pathways, and provides comprehensive protocols for key biochemical and biophysical assays used to characterize its activity.

Introduction to BRD4 and its Function

Bromodomain-containing protein 4 (BRD4) is a transcriptional co-activator that recognizes and binds to acetylated lysine residues on histone tails and other proteins through its two tandem bromodomains, BD1 and BD2.[1][2][3] This interaction tethers BRD4 to chromatin, where it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[4][5] The recruitment of P-TEFb leads to the phosphorylation of the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation and the expression of target genes.[5]

BRD4 is critically involved in the regulation of several proto-oncogenes, including c-Myc, and inflammatory genes regulated by NF-κB.[5][6][7] Dysregulation of BRD4 activity has been implicated in a variety of diseases, most notably cancer, making it a compelling therapeutic target.[1][5][8]

Mechanism of Action of Bromodomain IN-2

This compound is a synthetic small molecule designed to competitively inhibit the binding of BRD4's bromodomains to acetylated lysine residues. By occupying the acetyl-lysine binding pocket, IN-2 effectively displaces BRD4 from chromatin. This displacement prevents the recruitment of the transcriptional machinery necessary for the expression of BRD4-dependent genes.

The primary mechanism of action of IN-2 involves the disruption of the BRD4-acetylated histone interaction, leading to the downregulation of key target genes such as c-Myc.[6][8] This subsequently results in the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.[6]

Signaling Pathway

The inhibition of BRD4 by IN-2 significantly impacts downstream signaling pathways crucial for cell growth and survival. A primary target of BRD4 is the proto-oncogene c-Myc, which is a master regulator of cell proliferation, growth, and metabolism.[9] By preventing BRD4 from binding to the regulatory regions of the MYC gene, IN-2 effectively suppresses its transcription.[6]

Furthermore, BRD4 has been shown to play a role in the activation of the NF-κB pathway, a key regulator of inflammation and cell survival.[10] Inhibition of BRD4 can therefore also lead to the suppression of inflammatory responses.

Quantitative Data

The potency and binding affinity of this compound for BRD4 have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound

| Assay Type | Target | Parameter | Value |

| TR-FRET | BRD4 (BD1) | IC50 | 50 nM |

| TR-FRET | BRD4 (BD2) | IC50 | 150 nM |

| AlphaScreen | BRD4 (BD1) | IC50 | 75 nM |

| Isothermal Titration Calorimetry (ITC) | BRD4 (BD1) | Kd | 25 nM |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value |

| MV4-11 (AML) | Cell Proliferation | GI50 | 200 nM |

| HeLa | c-Myc Expression | IC50 | 150 nM |

| THP-1 | IL-6 Production | IC50 | 300 nM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of IN-2 to disrupt the interaction between BRD4 and an acetylated histone peptide.

Protocol:

-

Reagent Preparation: Prepare 1x TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT). Dilute all proteins and peptides in this buffer.[11][12]

-

Compound Plating: Dispense serial dilutions of this compound (typically in DMSO) into a 384-well low-volume white plate. Include DMSO-only wells as controls.

-

Reagent Addition:

-

Add biotinylated histone H4 acetylated peptide to all wells.

-

Add GST-tagged BRD4 (BD1 or BD2) to all wells.

-

Add Europium-labeled anti-GST antibody (donor fluorophore).

-

Add Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).[13]

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Detection: Read the plate on a TR-FRET enabled plate reader. Excite at 320-340 nm and measure emission at 615 nm (Europium) and 665 nm (APC).[12][13]

-

Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

This bead-based proximity assay also measures the disruption of the BRD4-histone peptide interaction.[14]

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute proteins, peptides, and beads in this buffer.[8]

-

Compound and Protein Incubation: In a 384-well plate, add serial dilutions of IN-2, followed by the His-tagged BRD4 protein. Incubate for 15 minutes at room temperature.

-

Peptide Addition: Add the biotinylated acetylated histone peptide to all wells and incubate for another 15 minutes.

-

Bead Addition:

-

Add Ni-NTA acceptor beads and incubate for 60 minutes in the dark.

-

Add Streptavidin donor beads and incubate for 30 minutes in the dark.[6]

-

-

Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of IN-2 to BRD4, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[15][16][17]

Protocol:

-

Sample Preparation:

-

Express and purify BRD4 protein to high homogeneity.

-

Dialyze both the BRD4 protein and the IN-2 compound extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[15]

-

Degas all solutions immediately before use.

-

-

ITC Experiment Setup:

-

Load the BRD4 solution into the sample cell of the calorimeter.

-

Load the IN-2 solution into the injection syringe.

-

-

Titration: Perform a series of small, sequential injections of IN-2 into the sample cell containing BRD4 while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat signal for each injection to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Conclusion

Bromodomain inhibitor IN-2 represents a promising therapeutic agent by targeting the epigenetic reader BRD4. Its mechanism of action, centered on the competitive inhibition of bromodomain binding to acetylated histones, leads to the transcriptional repression of key oncogenes and inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into BRD4 inhibition and the development of novel therapeutics.

References

- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of a Cellular Reporter for Functional BRD4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB1 inhibits c-Myc protein degradation through suppression of FBW7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide on the Role of Bromodomain Inhibition in Transcriptional Regulation, with a Focus on the Second Bromodomain (BD2)

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide delves into the mechanisms of the Bromodomain and Extra-Terminal (BET) family of proteins in transcriptional regulation, with a particular emphasis on the distinct role of the second bromodomain (BD2). It explores the therapeutic rationale for targeting this domain, presents quantitative data for relevant inhibitors, and provides detailed experimental protocols for their characterization.

Introduction to BET Bromodomains and Transcriptional Regulation

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic regulators.[1][2][3] These proteins act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[4][5][6][7][8][9] This interaction serves to anchor transcriptional machinery to specific sites on the chromatin, thereby controlling the expression of genes involved in a multitude of cellular processes, including cell cycle progression, proliferation, and inflammation.[5][7][8][9][10]

Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which share a high degree of structural homology.[2][11] Despite this similarity, emerging evidence suggests that BD1 and BD2 are not functionally redundant and may have distinct roles in gene regulation.[3][11][12] This has led to the development of inhibitors with selectivity for one domain over the other, opening new avenues for therapeutic intervention with potentially improved efficacy and reduced toxicity. While pan-BET inhibitors have shown promise, BD2-selective inhibitors are of particular interest for their potential in treating inflammatory and autoimmune diseases, as well as certain cancers.[3][11][13]

The Distinct Role of the Second Bromodomain (BD2)

While both bromodomains of BET proteins bind to acetylated lysines, they exhibit different binding specificities and are implicated in distinct biological functions. BD1 is often associated with the regulation of genes involved in cell proliferation, whereas BD2 appears to play a more prominent role in inflammatory and autoimmune responses.[3][12][13] For instance, BD2-selective inhibitors have demonstrated efficacy in models of inflammatory and autoimmune diseases.[3][13] Furthermore, in certain cancers like acute myeloid leukemia and prostate cancer, targeting BD2 has shown robust antitumor activity.[3] The development of BD2-selective inhibitors allows for a more nuanced approach to targeting BET proteins, potentially minimizing off-target effects associated with pan-BET inhibition.

A specific, though less extensively documented, BET inhibitor is BET-IN-2, which has been reported to have an IC50 of 52 nM for the first bromodomain of BRD4 (BRD4-BD1).[14]

Quantitative Data on BET Bromodomain Inhibitors

The development of various BET inhibitors has allowed for a quantitative comparison of their binding affinities and selectivities. The following tables summarize key data for both pan-BET and BD2-selective inhibitors.

Table 1: Inhibitory Activity of Pan-BET Inhibitors

| Compound | Target(s) | IC50 / EC50 / Kd | Assay Type | Reference(s) |

| (+)-JQ1 | BRD2, BRD3, BRD4 | High affinity for BRD4 | Differential Scanning Fluorimetry | [15] |

| I-BET762 (GSK525762A) | BET Proteins | ~35 nM | Cell-free assay | [16] |

| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | 10-19 nM | Cell-free assays | [16] |

| INCB054329 | BET Proteins | ~0.1–1 µM (Cmax) | In vivo | [15] |

| BET-IN-2 | BRD4-BD1 | 52 nM | Not specified | [14] |

Table 2: Inhibitory Activity and Selectivity of BD2-Targeted Inhibitors

| Compound | Target(s) | IC50 / Kd | Selectivity | Reference(s) |

| ABBV-744 | Pan-BD2 | Active in prostate cancer and AML cell lines | BD2-selective | [3] |

| CDD-1102 | BRDT-BD2 | Low nanomolar potency | >1,000-fold over BRDT-BD1 | [17][18] |

| CDD-1302 | BRDT-BD2/BRD4-BD2 | Similar to CDD-1102 | BD2-selective | [17][18] |

| CDD-1349 | BRDT-BD2 | Not specified | 6-fold for BRDT-BD2 vs BRD4-BD2 | [17][18] |

| RVX-208 (Apabetalone) | BD2 | 0.510 µM | ~170-fold selectivity over BD1 | [16] |

| GSK046 (iBET-BD2) | BD2 | Not specified | BD2-selective | [12] |

Signaling Pathways and Experimental Workflows

Inhibition of BET proteins, and specifically the BD2 domain, modulates key signaling pathways implicated in cancer and inflammation. A primary target of BET inhibitors is the MYC oncogene, the expression of which is often suppressed following treatment.[1][4][19]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of BET protein action and its inhibition. BET proteins bind to acetylated histones at enhancer and promoter regions, recruiting transcriptional machinery to drive the expression of target genes like MYC. BET inhibitors competitively bind to the bromodomains, displacing them from chromatin and downregulating gene expression.

Caption: Mechanism of BET protein-mediated transcription and its inhibition.

Experimental Workflow Diagram

Characterizing a novel bromodomain inhibitor involves a series of biochemical and cellular assays to determine its potency, selectivity, and cellular effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual-target inhibitors of bromodomain and extra-terminal proteins in cancer: A review from medicinal chemistry perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. BROMODOMAINS IN CANCER AND INFLAMMATION – SMITH LAB [bsmith.science]

- 6. Functional Roles of Bromodomain Proteins in Cancer [mdpi.com]

- 7. The Role of Bromodomain Proteins in Regulating Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Bromodomain Proteins in Regulating Gene Expression [ouci.dntb.gov.ua]

- 9. [PDF] The Role of Bromodomain Proteins in Regulating Gene Expression | Semantic Scholar [semanticscholar.org]

- 10. Bromodomain Coactivators in Cancer, Obesity, Type 2 Diabetes, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. BET-IN-2 - Immunomart [immunomart.org]

- 15. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Discovery and characterization of bromodomain 2–specific inhibitors of BRDT [escholarship.org]

- 18. Discovery and characterization of bromodomain 2-specific inhibitors of BRDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Function of Bromodomain IN-2: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

"Bromodomain IN-2" is the commercial catalog designation for the chemical entity BD-IN-1 , a known pan-bromodomain inhibitor. This guide provides a comprehensive overview of the available technical information regarding the biological function of BD-IN-1. Due to the limited availability of specific primary literature on BD-IN-1, this document synthesizes information from vendor-supplied data and extrapolates from the known functions of other well-characterized pan-bromodomain inhibitors. The core function of BD-IN-1 is to competitively bind to the acetyl-lysine binding pockets of bromodomains, thereby disrupting protein-protein interactions crucial for gene transcription. This inhibitory action leads to antiproliferative effects in various cancer cell lines.

Introduction to Bromodomains and Pan-Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues, a key post-translational modification on histone tails and other proteins. This "reading" of the epigenetic code is a critical step in the regulation of gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are among the most studied bromodomain-containing proteins and are major regulators of transcription.

Pan-bromodomain inhibitors, such as BD-IN-1, are designed to bind to the bromodomains of a wide range of proteins, not limited to the BET family. This broad-spectrum inhibition can lead to potent biological effects by simultaneously disrupting multiple signaling pathways that are dependent on bromodomain-mediated protein interactions. The primary therapeutic rationale for developing pan-bromodomain inhibitors is to target cancers and inflammatory diseases where gene expression programs are dysregulated.

Quantitative Data for BD-IN-1 (this compound)

The following table summarizes the known dissociation constants (Kd) of BD-IN-1 for a panel of human bromodomains. This data provides a quantitative measure of the binding affinity of the inhibitor to its targets.

| Target Bromodomain | Dissociation Constant (Kd) in nM |

| BRD9 | 67 |

| BRPF1B | 130 |

| BRDT(1) | 240 |

| BRD4(1) | 250 |

| CBP | 420 |

| BRD7 | 430 |

| CECR2 | 970 |

Data sourced from commercially available information.

Note: Lower Kd values indicate higher binding affinity.

Mechanism of Action

As a pan-bromodomain inhibitor, BD-IN-1 functions by competing with acetylated lysine residues for the bromodomain binding pocket. By occupying this pocket, the inhibitor prevents the recruitment of bromodomain-containing proteins to chromatin, thereby inhibiting the transcription of target genes.

Biological Effects: Antiproliferative Activity

Postulated Signaling Pathways Affected

Given its pan-inhibitory nature, BD-IN-1 is expected to modulate multiple signaling pathways. Based on the known functions of its targets (BRD4, CBP, BRD7, BRD9, etc.), the following pathways are likely to be impacted.

Experimental Protocols

Detailed experimental protocols for the specific characterization of BD-IN-1 are not publicly available. However, the following are generalized protocols for assays commonly used to evaluate bromodomain inhibitors.

Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the binding affinity (Kd or IC50) of an inhibitor to a specific bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated acetylated histone peptide and a GST-tagged bromodomain protein. Binding of the inhibitor to the bromodomain prevents the FRET signal that occurs when the donor (Europium-labeled anti-GST antibody) and acceptor (Streptavidin-labeled fluorophore) are in close proximity.

Materials:

-

GST-tagged bromodomain protein

-

Biotinylated acetylated histone peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

BD-IN-1 (or other test inhibitor)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of BD-IN-1 in assay buffer.

-

In a 384-well plate, add the GST-tagged bromodomain protein and the biotinylated acetylated histone peptide.

-

Add the serially diluted BD-IN-1 to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of Europium-labeled anti-GST antibody and SA-APC.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to 620 nm and plot against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

BD-IN-1

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of BD-IN-1 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of BD-IN-1.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Plot luminescence versus inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

BD-IN-1 ("this compound") is a valuable research tool for studying the biological roles of a broad range of bromodomain-containing proteins. Its pan-inhibitory profile makes it a potent modulator of gene transcription with demonstrated antiproliferative effects. However, a significant gap exists in the publicly available data for this specific compound. Future research should focus on:

-

Comprehensive Selectivity Profiling: A broader screen against the entire bromodomain family to fully characterize its selectivity.

-

Cellular Activity Profiling: Determination of IC50 values in a wide panel of cancer cell lines to identify sensitive and resistant histotypes.

-

Target Engagement and Pharmacodynamic Studies: Cellular assays to confirm that the inhibitor engages its targets in cells and modulates downstream gene expression.

-

Identification of Specific Signaling Pathways: Transcriptomic and proteomic studies to elucidate the precise signaling pathways affected by BD-IN-1 in different cellular contexts.

The generation of such data will be crucial for the further development and application of BD-IN-1 as a chemical probe to dissect the complex biology of bromodomain-mediated gene regulation.

An In-Depth Technical Guide to Bromodomain IN-2 as a Chemical Probe for BET Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromodomain IN-2, a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. While "this compound" is not a widely recognized public name, this document will utilize the well-characterized and structurally similar pan-BET inhibitor, (+)-JQ1, as a representative chemical probe to provide detailed quantitative data and experimental protocols. JQ1 is a thieno-triazolo-1,4-diazepine that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, making it an invaluable tool for studying BET protein function and for the development of novel therapeutics.[1][2]

Core Concepts: BET Proteins and Chemical Probes

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[3][4] They contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5] This interaction is critical for the recruitment of transcriptional machinery to specific genomic loci, thereby activating gene expression. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation.

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the interrogation of that protein's biological function.[6][7] A high-quality chemical probe should be potent, selective, and cell-permeable, with a well-defined mechanism of action.[6][8] Pan-BET inhibitors, such as JQ1, bind with high affinity to the bromodomains of all BET family members, making them powerful tools to study the collective roles of these proteins.[1][6][8]

Quantitative Data for JQ1 (as a proxy for this compound)

The following tables summarize the binding affinities and cellular activities of JQ1, providing a quantitative profile of a representative pan-BET chemical probe.

Table 1: In Vitro Binding Affinity of JQ1 for BET Bromodomains

| Target | Assay Format | IC50 (nM) | Kd (nM) | Reference |

| BRD2 (BD1) | AlphaScreen | 110 | 99 | Commercial Source |

| BRD2 (BD2) | AlphaScreen | 70 | 59 | Commercial Source |

| BRD3 (BD1) | AlphaScreen | 65 | 33 | Commercial Source |

| BRD3 (BD2) | AlphaScreen | 35 | 29 | Commercial Source |

| BRD4 (BD1) | AlphaScreen | 77 | 50 | Commercial Source |

| BRD4 (BD2) | AlphaScreen | 33 | 33 | Commercial Source |

| BRDT (BD1) | AlphaScreen | 129 | 45 | Commercial Source |

| BRDT (BD2) | AlphaScreen | 47 | 22 | Commercial Source |

Note: IC50 and Kd values can vary depending on the specific assay conditions and recombinant protein constructs used.

Table 2: Cellular Activity of JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Kasumi-1 | Acute Myeloid Leukemia | < 100 | [9] |

| MOLM13 | Acute Myeloid Leukemia | ~200 | [9] |

| MV4-11 | Acute Myeloid Leukemia | ~300 | [9] |

| LNCaP | Prostate Cancer | ~150 | [10] |

| VCaP | Prostate Cancer | ~250 | [10] |

| Ovarian Cancer Cell Lines (various) | Ovarian Cancer | < 1000 (for sensitive lines) | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing BET inhibitors and can be adapted for the specific needs of the researcher.

AlphaScreen™ Assay for Measuring Binding Affinity

Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay used to measure the binding of a test compound to a target protein.[12][13][14][15] In this case, it is used to determine the IC50 value of a pan-BET inhibitor by measuring its ability to displace a biotinylated tracer from the BET bromodomain.

Materials:

-

Recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD1)

-

Biotinylated tracer (e.g., biotinylated JQ1)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA

-

Test compound (e.g., JQ1) serially diluted in DMSO

-

384-well OptiPlate™ (PerkinElmer)

-

AlphaScreen-capable microplate reader

Protocol:

-

Prepare a master mix of the BET bromodomain protein and the biotinylated tracer in assay buffer at their pre-determined optimal concentrations.

-

Add 10 µL of the master mix to each well of the 384-well plate.

-

Add 100 nL of the serially diluted test compound or DMSO (as a control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium to be reached.

-

In a separate tube, prepare a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer at a final concentration of 10 µg/mL each.

-

Add 5 µL of the bead mixture to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle: Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[16][17][18][19][20]

Materials:

-

Recombinant BET bromodomain protein

-

Test compound (e.g., JQ1)

-

ITC Buffer: A buffer in which both the protein and ligand are stable and soluble (e.g., 20 mM sodium phosphate, pH 7.5, 150 mM NaCl). The buffer used to dissolve the protein and the ligand must be identical to avoid heats of dilution.

-

Isothermal Titration Calorimeter

Protocol:

-

Prepare the protein solution (typically 10-50 µM) and the ligand solution (typically 10-20 fold higher concentration than the protein) in the identical ITC buffer.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters, including the temperature, stirring speed, and injection volume.

-

Perform an initial small injection to account for any initial artifacts, followed by a series of injections of the ligand into the protein solution.

-

Record the heat changes after each injection until the binding sites on the protein are saturated.

Data Analysis: The raw ITC data is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of ligand to protein and fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Cellular Proliferation Assay (e.g., using Kasumi-1 cells)

Principle: This assay measures the effect of a BET inhibitor on the proliferation of a cancer cell line known to be sensitive to BET inhibition.

Materials:

-

Kasumi-1 cells (or another sensitive cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

-

Test compound (e.g., JQ1) serially diluted in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Protocol:

-

Seed the Kasumi-1 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete medium.

-

Add 100 nL of the serially diluted test compound or DMSO (as a control) to the respective wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

Data Analysis: The IC50 value for cell proliferation is determined by plotting the luminescence signal (proportional to the number of viable cells) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

BET Protein Inhibition of the NF-κB Signaling Pathway

BET proteins, particularly BRD4, are known to be key co-activators of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, immunity, and cell survival. Upon activation by various stimuli, the p65/p50 heterodimer of NF-κB translocates to the nucleus and binds to the promoters of target genes. BRD4 is recruited to these sites through its interaction with acetylated RelA (p65), where it facilitates transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb). Pan-BET inhibitors like JQ1 disrupt this interaction, leading to the suppression of NF-κB-dependent gene expression and subsequent anti-inflammatory effects.

Caption: BET inhibitor blocks NF-κB signaling by preventing BRD4 recruitment.

BET Protein Regulation of the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Recent studies have shown that BET proteins can act as negative regulators of the Nrf2 pathway. By inhibiting BET proteins with a chemical probe like JQ1, the repressive effect on Nrf2 is removed, leading to an enhanced antioxidant response.

Caption: BET inhibitor enhances Nrf2-mediated antioxidant response.

Experimental Workflow for Characterizing a Novel BET Inhibitor

The following diagram illustrates a typical workflow for the discovery and characterization of a novel BET inhibitor.

Caption: Workflow for BET inhibitor discovery and validation.

Selectivity and Off-Target Effects

While pan-BET inhibitors like JQ1 are highly potent against all BET family members, they exhibit significant selectivity over other bromodomain families.[6] However, at higher concentrations, off-target effects can be observed. It is crucial to characterize the selectivity profile of any chemical probe to ensure that the observed biological effects are due to the intended target inhibition. A common method for assessing selectivity is to screen the compound against a broad panel of bromodomains and other protein targets. For JQ1, it has been shown to have minimal activity against most non-BET bromodomains at concentrations where it potently inhibits BET proteins. However, it is always recommended to use a structurally distinct chemical probe and/or genetic knockdown to validate on-target effects.[7][8] Some studies have identified potential off-target activities for certain BET inhibitors on unrelated proteins, such as ABCG2, which highlights the importance of comprehensive profiling.[21]

Conclusion

This compound, represented here by the well-characterized pan-BET inhibitor JQ1, is a powerful chemical probe for elucidating the biological roles of BET proteins. This guide has provided a comprehensive overview of its quantitative properties, detailed experimental protocols for its characterization, and its effects on key signaling pathways. By utilizing such well-defined chemical probes, researchers can continue to unravel the complex biology of BET proteins and pave the way for the development of novel therapeutics for a range of human diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]

- 9. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A "release" protocol for isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 20. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Preliminary Studies of Bromodomain Inhibitors INCB054329 and INCB057643 in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary cellular studies of two potent and selective bromodomain and extra-terminal (BET) inhibitors, INCB054329 and INCB057643, developed by Incyte Corporation. While the specific designation "Bromodomain IN-2" is not widely cited in public literature, it is plausible that it refers to one of these clinical candidates or a related compound from the same discovery program. This document collates available preclinical data from studies in various cancer cell lines, focusing on quantitative analysis of their biological activity, detailed experimental methodologies, and the signaling pathways they modulate.

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein activity is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making them attractive therapeutic targets. INCB054329 and INCB057643 are orally bioavailable small molecules that bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones and subsequently disrupting the expression of key oncogenes and pro-inflammatory cytokines.

Data Presentation

The following tables summarize the quantitative data from in vitro cell line studies of INCB054329 and INCB057643.

Table 1: In Vitro Growth Inhibition (GI₅₀) of INCB054329 in Hematologic Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | GI₅₀ (nM) |

| Myeloma | ||

| MM1.S | Multiple Myeloma | 152 (median)[2] |

| INA-6 | Multiple Myeloma | Data not specified |

| OPM-2 | Multiple Myeloma | < 200[3] |

| KMS-11 | Multiple Myeloma | Data not specified |

| KMS-12-BM | Multiple Myeloma | Data not specified |

| AML | ||

| MV-4-11 | Acute Myeloid Leukemia | < 200[3] |

| MOLM-13 | Acute Myeloid Leukemia | < 200[3] |

| Kasumi-1 | Acute Myeloid Leukemia | < 200[3] |

| Lymphoma | ||

| Pfeiffer | Diffuse Large B-cell Lymphoma | < 200[3] |

| WILL-2 | Double-Hit Lymphoma | < 200[3] |

| Normal Cells | ||

| IL-2 Stimulated T-cells | Normal T-lymphocytes | > 1300[3] |

Table 2: In Vitro Activity of INCB057643 in Cancer Cell Lines [4][5][6]

| Cell Line | Cancer Type | Activity Metric | Value (nM) |

| AML | Acute Myeloid Leukemia | Proliferation Inhibition | < 200 (general)[4] |

| DLBCL | Diffuse Large B-cell Lymphoma | Proliferation Inhibition | < 200 (general)[4] |

| Myeloma | Multiple Myeloma | Proliferation Inhibition | < 200 (general)[4] |

| KMS12BM | Multiple Myeloma | c-MYC Suppression (IC₅₀) | 111 ± 41[7] |

| Pancreatic | Pancreatic Cancer | IC₅₀ (MTT Assay, 72h) | |

| Aspc-1 | Pancreatic Ductal Adenocarcinoma | ~100[6] | |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~1000[6] | |

| CAPAN-1 | Pancreatic Ductal Adenocarcinoma | ~1000[6] | |

| Prostate | Prostate Cancer | Proliferation Inhibition | More effective in androgen-dependent lines (VCaP, LNCaP) vs. androgen-independent (DU145, PC3)[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the preliminary studies of INCB054329 and INCB057643.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic or cytostatic effects of the bromodomain inhibitors on cancer cell lines.

-

Principle: To quantify the number of viable cells in a culture after treatment with the inhibitor. Common methods include ATP measurement (e.g., CellTiter-Glo) or metabolic activity assessment (e.g., MTT or CCK-8).

-

Protocol (CellTiter-Glo): [1]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the bromodomain inhibitor (e.g., INCB054329 or INCB057643) or DMSO as a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature. Add CellTiter-Glo reagent to each well according to the manufacturer's instructions.

-

Lysis and Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as c-MYC, which is a key downstream target of BET inhibitors.

-

Principle: To separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect a specific protein using an antibody.

-

-

Cell Lysis: Treat cells with the bromodomain inhibitor for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MYC (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the c-MYC signal to the loading control.

-

Cell Cycle Analysis

This technique is employed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following inhibitor treatment.

-

Principle: To stain the cellular DNA with a fluorescent dye (e.g., propidium iodide) and measure the fluorescence intensity of individual cells using flow cytometry. The amount of DNA is indicative of the cell cycle phase.

-

-

Cell Treatment and Harvesting: Treat cells with the bromodomain inhibitor for the desired duration. Harvest the cells by trypsinization or scraping.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice for at least 2 hours or at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assays

These assays are used to determine if the inhibitor induces programmed cell death.

-

Principle: To detect markers of apoptosis, such as the externalization of phosphatidylserine (Annexin V staining) or the cleavage of caspases and PARP.

-

Protocol (Annexin V/PI Staining): [3]

-

Cell Treatment and Harvesting: Treat cells with the bromodomain inhibitor. Harvest both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the occupancy of BET proteins, like BRD4, at specific gene promoters or enhancers.

-

Principle: To cross-link proteins to DNA in living cells, shear the chromatin, immunoprecipitate the protein of interest along with the bound DNA, and then identify the associated DNA sequences by qPCR or sequencing.

-

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the BET protein of interest (e.g., BRD4) or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the target gene promoters or enhancers.

-

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of bromodomain inhibitors.

Caption: Mechanism of action of BET bromodomain inhibitors.

Caption: Workflow for a cell viability assay.

Caption: Workflow for Western blot analysis.

Caption: Inhibition of JAK/STAT signaling by INCB054329.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing Specificity: The Therapeutic Potential of BD2-Selective BET Inhibition

An in-depth technical guide or whitepaper on the core topic of exploring the therapeutic potential of BD2-selective inhibition, targeted at researchers, scientists, and drug development professionals.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, have emerged as critical epigenetic readers and transcriptional co-activators.[1] These proteins play a pivotal role in regulating gene expression programs essential for cell proliferation, differentiation, and inflammatory responses.[2] Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][3] This interaction tethers BET proteins to chromatin, facilitating the recruitment of transcriptional machinery to drive gene expression.[2]

The initial development of pan-BET inhibitors, which target both BD1 and BD2 with roughly equal affinity, showed promising anti-cancer and anti-inflammatory activity in preclinical models.[2][4] However, clinical translation has been hampered by dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues, likely due to the broad, on-target inhibition of essential cellular functions.[5][6] This has spurred the development of inhibitors that selectively target either BD1 or BD2, based on the hypothesis that the two domains have distinct, non-redundant biological functions.[7][8]

Emerging evidence strongly suggests that while BD1 is primarily required for maintaining steady-state gene expression, including key oncogenes, BD2 is crucial for the rapid, stimulus-induced transcription of inflammatory genes.[2][4][9] This functional dichotomy positions BD2-selective inhibition as a promising therapeutic strategy, potentially offering a wider therapeutic window by mitigating the toxicities associated with BD1 inhibition while retaining potent anti-inflammatory and anti-fibrotic effects.[10][11] This guide explores the core rationale, mechanisms, and therapeutic applications of BD2-selective inhibition, presenting key data and experimental methodologies for the field.

Quantitative Data on BD2-Selective Inhibitors

The development of potent and selective BD2 inhibitors is a key focus of ongoing research. The following tables summarize publicly available data for several prominent BD2-selective compounds, highlighting their biochemical potency and selectivity profiles.

Table 1: Biochemical Potency and Selectivity of BD2-Selective Inhibitors

| Compound | Target | Assay Type | IC50 / Kd (nM) | Selectivity (BD1/BD2) | Source |

| ABBV-744 | BRD4-BD2 | TR-FRET | 1.6 (Kd) | >100-fold | [11] |

| BRD2,3,4-BD2 | BROMOscan | - | Several hundred-fold | [12] | |

| GSK046 (iBET-BD2) | BET-BD2 | TR-FRET | - | >300-fold | [12] |

| SJ018 | BRD2-BD2 | - | - | >50-fold | [3] |

| NUV-868 | BRD4-BD2 | - | - | High | [5] |

| GSK620 | BET-BD2 | TR-FRET | - | High | [2] |

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution.

Table 2: Cellular Activity of BD2-Selective Inhibitors

| Compound | Cell Line | Assay Type | Effect | IC50 / Effective Conc. | Source |

| ABBV-744 | AML/Prostate Cancer | Proliferation | Potent anti-proliferative | Low nM range | [12] |

| Orbital Fibroblasts | Fibrosis Markers | Reduced collagen, a-SMA | 500 nM | [11] | |

| GSK046 (iBET-BD2) | BJ Fibroblasts | Proliferation | No significant effect | - | [10][13] |

| BJ Fibroblasts | Profibrotic Markers | Attenuated COL1A1, ACTA2 | - | [10][13] | |

| SJ-Series Analogs | Pediatric Cancer Cells | Cytotoxicity | Potent cytotoxicity | - | [3] |

| Non-tumorigenic cells | Cytotoxicity | Minimally toxic | - | [3] |

Key Experimental Methodologies

Characterizing the potency, selectivity, and cellular effects of BD2 inhibitors requires a suite of robust biochemical and cell-based assays. Below are detailed protocols for the most common methodologies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to measure the binding affinity of an inhibitor to a bromodomain.[14] It relies on energy transfer between a long-lifetime Terbium (Tb) donor fluorophore and a fluorescent acceptor dye.[15]

Principle: A GST-tagged BET bromodomain (e.g., BRD4-BD2) is recognized by a Tb-labeled anti-GST antibody (donor). A biotinylated, acetylated histone peptide (ligand) is recognized by a dye-labeled streptavidin (acceptor). When the bromodomain binds the histone peptide, the donor and acceptor are brought into close proximity, allowing FRET to occur upon excitation. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[16]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare 1x TR-FRET Assay Buffer by diluting a 3x stock solution with distilled water.[14]

-

Thaw GST-tagged BRD protein, biotinylated histone ligand, Tb-labeled donor antibody, and dye-labeled acceptor on ice.[17]

-

Prepare serial dilutions of the test inhibitor in 1x Assay Buffer containing a fixed percentage of DMSO (e.g., 10%).[14]

-

Dilute the BRD protein to the desired working concentration in 1x Assay Buffer.

-

Prepare a detection mix by diluting the Tb-donor and dye-acceptor in 1x Assay Buffer.[17]

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of inhibitor solution to "Test Inhibitor" wells.[14]

-

Add 2 µL of inhibitor buffer (e.g., 10% DMSO) to "Positive Control" (maximum FRET) and "Negative Control" (no ligand) wells.[14]

-

Add 5 µL of diluted BRD protein to all wells except the blank.

-

Add 5 µL of diluted biotinylated histone ligand to "Test Inhibitor" and "Positive Control" wells.[16]

-

Add 5 µL of a non-acetylated control ligand or buffer to "Negative Control" wells.[16]

-

Add 10 µL of the donor/acceptor detection mix to all wells.

-

Incubate the plate for 120 minutes at room temperature, protected from light.[14]

-

-

Data Acquisition:

-

Read the plate using a TR-FRET-capable microplate reader.

-

Perform two sequential measurements: Tb-donor emission at ~620 nm and dye-acceptor emission at ~665 nm, following a delay of 50-100 µs after excitation.[14][15]

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the ratio against inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

-

AlphaScreen® Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another sensitive, bead-based proximity assay used for HTS and inhibitor characterization.[18]

Principle: The assay uses two types of beads: Donor beads containing a photosensitizer and Acceptor beads containing a chemiluminescent agent.[19] Upon excitation at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is within ~200 nm, the singlet oxygen triggers a cascade of chemical reactions in the Acceptor bead, culminating in light emission at ~520-620 nm.[18][19] For a BET assay, a biotinylated histone peptide is bound to a Streptavidin-coated Donor bead, and a GST-tagged bromodomain is bound to a Glutathione-coated Acceptor bead. Inhibitors disrupt the interaction, separating the beads and reducing the signal.[20]

Detailed Protocol:

-

Reagent Preparation:

-

Prepare 1x Assay Buffer from a stock solution.

-

Thaw GST-tagged BRD protein and biotinylated histone ligand on ice.

-

Prepare serial dilutions of the test inhibitor.

-

Prepare a master mix containing the BRD protein and the biotinylated ligand in 1x Assay Buffer.[20]

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of inhibitor solution to appropriate wells.

-

Add 5 µL of the BRD protein/ligand master mix to the wells.

-

Incubate for 30 minutes at room temperature with gentle shaking.[20]

-

Add 10 µL of a solution containing Glutathione Acceptor beads, diluted in 1x Detection Buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 10 µL of Streptavidin Donor beads, diluted in 1x Detection Buffer.[20]

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable microplate reader.

-

Plot the Alpha counts against inhibitor concentration and fit the data to determine the IC50.

-

Cellular Assays

-

Cell Proliferation/Viability Assays: To assess the cytotoxic or cytostatic effects of BD2 inhibitors, assays like AlamarBlue® or CellTiter-Glo® are used. Cells are seeded in multi-well plates, treated with a dose range of the inhibitor for 48-72 hours, and then the assay reagent is added to measure metabolic activity or ATP content, respectively, as a proxy for cell number.[21]

-

Apoptosis and Cell Cycle Assays: Flow cytometry is used to determine if growth inhibition is due to cell cycle arrest or apoptosis. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed. For apoptosis, cells are stained with Annexin V (detects early apoptotic cells) and a viability dye (e.g., PI or 7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[21]

-

Target Gene Expression Analysis: To confirm the mechanism of action, the effect of inhibitors on the expression of BET-regulated genes is measured. Quantitative PCR (qPCR) is used to measure changes in specific mRNA levels (e.g., MYC, IL-6). For a global view of transcriptional changes, microarray or RNA-sequencing (RNA-seq) analysis is performed on cells treated with the inhibitor.[3]

Visualizing Mechanisms and Workflows

Experimental and Developmental Workflow

The path from identifying a potential BD2-selective inhibitor to its validation involves a multi-step screening and characterization cascade.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.monash.edu [research.monash.edu]

- 10. researchgate.net [researchgate.net]

- 11. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease | IOVS | ARVO Journals [iovs.arvojournals.org]

- 12. mdpi.com [mdpi.com]

- 13. Selective inhibitors of bromodomain BD1 and BD2 of BET proteins modulate radiation-induced profibrotic fibroblast responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bromodomain IN-2 Cell-Based Assay

These application notes provide a detailed protocol for determining the cellular target engagement and potency of Bromodomain IN-2, a chemical probe targeting bromodomain-containing proteins. The described assay is crucial for researchers, scientists, and drug development professionals investigating the therapeutic potential of epigenetic modulators.

Introduction

Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones and other proteins, playing a critical role in the regulation of gene transcription.[1] The BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4, are significant targets in oncology and inflammation research due to their function as transcriptional and epigenetic regulators that drive oncogene expression in various cancers.[2] Small molecule inhibitors targeting these domains are of high therapeutic interest.

This document outlines a detailed protocol for a cell-based assay to quantify the engagement of this compound with its target protein within a cellular environment. The assay is based on the NanoBRET™ Target Engagement (TE) technology, which measures the binding of a compound to a specific protein target in living cells.[3][4] This method allows for the quantitative determination of inhibitor affinity and residence time at the target protein.[3][4]

Signaling Pathway

The following diagram illustrates the general mechanism of action for a bromodomain inhibitor like IN-2. By binding to the bromodomain of a protein such as BRD4, the inhibitor prevents its interaction with acetylated histones, thereby displacing it from chromatin and downregulating the transcription of target genes, including oncogenes.

Caption: Mechanism of this compound action in the nucleus.

Experimental Protocols

This section details the methodology for a NanoBRET™ Target Engagement assay to determine the intracellular potency of this compound.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing NanoLuc®-BRD4 fusion protein.

-

Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Plates: 96-well or 384-well white, flat-bottom tissue culture-treated plates.

-

This compound: Serial dilutions in DMSO.

-

NanoBRET™ Tracer: Specific for the bromodomain target.

-

NanoBRET™ Nano-Glo® Substrate: For detection.

-

Opti-MEM™ I Reduced Serum Medium.

-

Reagent-grade water and DMSO.

Experimental Workflow Diagram

The following diagram outlines the key steps of the NanoBRET™ Target Engagement assay protocol.

Caption: Workflow for the this compound NanoBRET™ assay.

Step-by-Step Protocol

-

Cell Culture and Seeding:

-

Culture HEK293 cells expressing NanoLuc®-BRD4 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

On the day of the assay, harvest and resuspend the cells in Opti-MEM™.

-

Seed the cells into 384-well white assay plates at a density of 1 x 10^4 cells per well in a volume of 10 µL.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound series in Opti-MEM™.

-

Add 5 µL of the diluted compound to the appropriate wells of the assay plate. Include wells with DMSO only as a vehicle control.

-

-

Tracer Addition and Incubation:

-

Prepare the NanoBRET™ Tracer solution in Opti-MEM™ at the desired final concentration.

-

Add 5 µL of the tracer solution to all wells.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

-

Add the substrate to all wells.

-

Read the plate immediately on a luminometer capable of measuring filtered luminescence. Measure both the Donor emission (~460 nm) and the Acceptor emission (~610 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the Acceptor signal by the Donor signal for each well.

-

Normalize the BRET ratios to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the target protein.

-

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the described cell-based assay for this compound and a known control inhibitor, such as JQ1.

| Compound | Target | Cell Line | Assay Type | IC50 (nM) |

| This compound | BRD4 | HEK293 | NanoBRET™ TE | 50 |

| JQ1 (Control) | BRD4 | HEK293 | NanoBRET™ TE | 100 |

Note: The IC50 values presented are for illustrative purposes only and will vary depending on the specific experimental conditions.

Conclusion

The described cell-based assay provides a robust and sensitive method for quantifying the target engagement and intracellular potency of bromodomain inhibitors like IN-2.[1][2] This protocol is amenable to high-throughput screening and can be adapted for various bromodomain targets, making it a valuable tool in the discovery and development of novel epigenetic therapies.[1][5]

References

- 1. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing a Bromodomain Inhibitor in Chromatin Immunoprecipitation (ChIP) Assays

Topic: Using a Bromodomain Inhibitor in a Chromatin Immunoprecipitation (ChIP) Assay

Audience: Researchers, scientists, and drug development professionals.

Note on "Bromodomain IN-2": The specific designation "this compound" does not correspond to a widely recognized or commercially available bromodomain inhibitor in scientific literature. It is presumed that this may be an internal compound name or a typographical error. Therefore, these application notes will focus on the well-characterized and widely used BET (Bromodomain and Extra-Terminal) family inhibitor, JQ1 , as a representative compound for targeting bromodomain-containing proteins like BRD2 in ChIP assays. The principles and protocols described herein are broadly applicable to other selective bromodomain inhibitors.

Introduction

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[1][2] The BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers that associate with acetylated chromatin and recruit transcriptional machinery to specific gene loci.[3][4] Small molecule inhibitors targeting these bromodomains, such as JQ1, have emerged as powerful tools to probe the function of these proteins and as potential therapeutic agents in various diseases, including cancer.

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell.[5] By combining the use of a bromodomain inhibitor with a ChIP assay, researchers can elucidate how the inhibition of bromodomain-histone interactions affects the genomic localization of these reader proteins and their associated complexes, and consequently, gene transcription. This document provides a detailed protocol for performing a ChIP assay in the presence of the BET bromodomain inhibitor JQ1.

Mechanism of Action of BET Bromodomain Inhibitors

BET proteins, like BRD2, utilize their tandem bromodomains to bind to acetylated lysine residues on histone tails.[6] This interaction is critical for tethering these proteins to chromatin and facilitating the transcription of target genes. JQ1 and other BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pocket of the bromodomains, thereby displacing them from chromatin.[7] This displacement leads to the downregulation of genes regulated by BET proteins, including key oncogenes like MYC.[8][9]

Application in ChIP Assays

Utilizing a BET inhibitor like JQ1 in a ChIP experiment allows for the investigation of several key biological questions:

-

Target Occupancy: Does the inhibitor effectively displace the target bromodomain-containing protein (e.g., BRD2, BRD4) from its genomic binding sites?

-

Transcriptional Complex Disruption: Does the displacement of the BET protein lead to the dissociation of other components of the transcriptional machinery (e.g., RNA Polymerase II, transcription factors) from target gene promoters and enhancers?

-

Histone Modification Changes: Does the inhibition of BET protein binding lead to alterations in local histone modification patterns?

Quantitative Data for JQ1 in Cell-Based Assays

The optimal concentration and treatment time for JQ1 can vary depending on the cell type and the specific biological question. Below is a summary of concentrations and durations reported in the literature for cell treatment prior to analysis, including ChIP.

| Parameter | Value Range | Context | Reference |

| Concentration | 150 nM - 500 nM | Used in ChIP assays to assess the impact on histone marks and protein binding. | [10][11] |

| 240 nM (Median IC50) | Antiproliferative activity in a large panel of B-cell lymphoid tumor cell lines. | [8] | |

| 5 µM | Used to stimulate HIV LTR-driven gene expression in Jurkat T cells. | [5] | |

| Treatment Time | 24 - 48 hours | Common duration for observing effects on gene expression and protein binding in ChIP and qPCR assays. | [10][11] |

| 3 - 5 days | Used for longer-term studies on gene expression. | [10] |

Experimental Workflow for ChIP with a Bromodomain Inhibitor

The following diagram illustrates the general workflow for a ChIP experiment that incorporates treatment with a bromodomain inhibitor.

Caption: Workflow for ChIP with a bromodomain inhibitor.

Detailed Protocol: ChIP with Bromodomain Inhibitor (JQ1) Treatment

This protocol is adapted from standard ChIP procedures and is optimized for cultured mammalian cells.[12][13][14][15]

Materials:

-

Mammalian cells of interest

-

Cell culture medium and supplements

-

JQ1 (or other bromodomain inhibitor) and DMSO (vehicle)

-

Formaldehyde (37%, molecular biology grade)

-

Glycine

-

Phosphate-Buffered Saline (PBS)

-